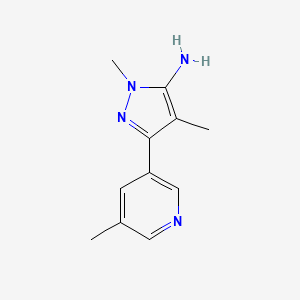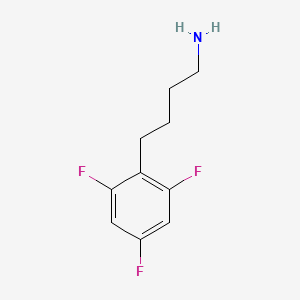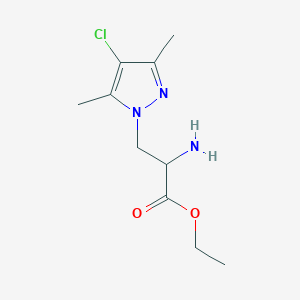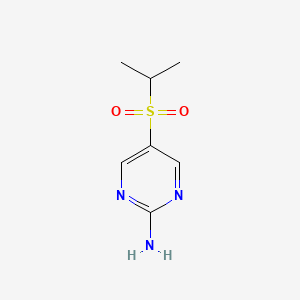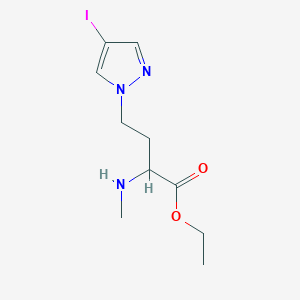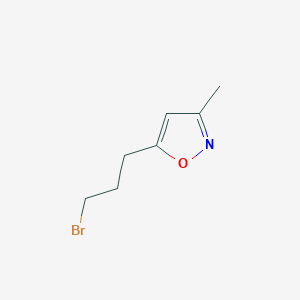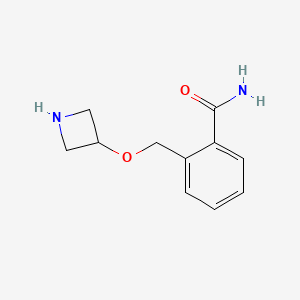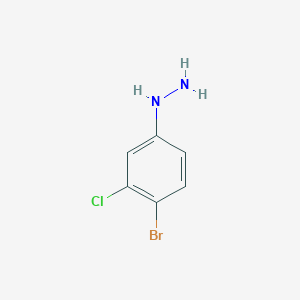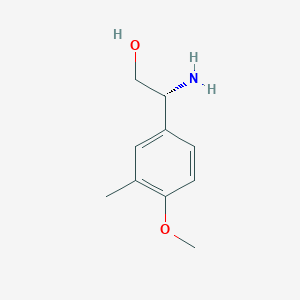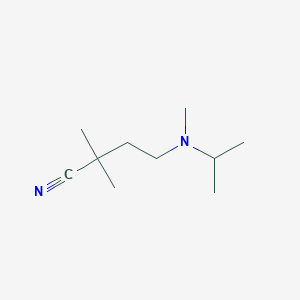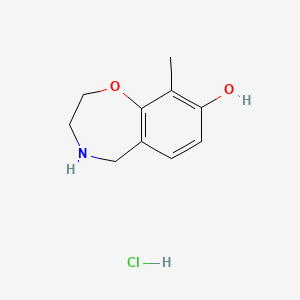
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with two methyl groups and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Iodination of the Phenyl Ring: The phenyl ring can be iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Coupling Reaction: The iodinated phenyl ring can be coupled with the pyrazole ring through a nucleophilic substitution reaction. This can be achieved by reacting 4-iodoaniline with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other groups through reactions such as the Suzuki coupling or the Heck reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group or the methyl groups on the pyrazole ring.
Nucleophilic Addition: The amine group can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Heck Reaction: Palladium catalyst, base (e.g., triethylamine), and alkene.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted phenyl-pyrazole derivatives.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the amine group.
Reduction Products: Reduced derivatives of the pyrazole ring or the amine group.
科学研究应用
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials or as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects. It may serve as a lead compound in drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The iodine atom and the amine group can participate in hydrogen bonding or other interactions with biological molecules, affecting their function. The pyrazole ring can also interact with biological targets through π-π stacking or other non-covalent interactions.
相似化合物的比较
Similar Compounds
4-Iodophenol: An aromatic compound with an iodine atom attached to a phenyl ring and a hydroxyl group.
3-(4-Iodophenyl)-2-mercaptoacrylic acid: An organoiodine compound with a phenyl ring, an iodine atom, and a mercaptoacrylic acid group.
N-(4-Iodophenyl)-β-alanine: A derivative of β-alanine with an iodine-substituted phenyl ring.
Uniqueness
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties
属性
分子式 |
C11H12IN3 |
|---|---|
分子量 |
313.14 g/mol |
IUPAC 名称 |
5-(4-iodophenyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12IN3/c1-7-10(14-15(2)11(7)13)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 |
InChI 键 |
BJEYNARMPQBSSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)I)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


